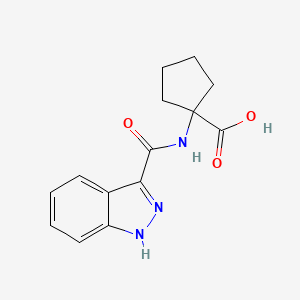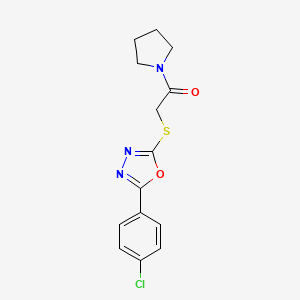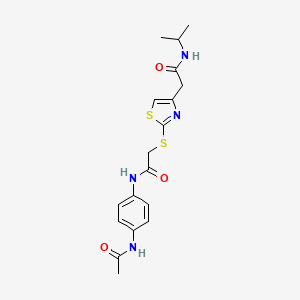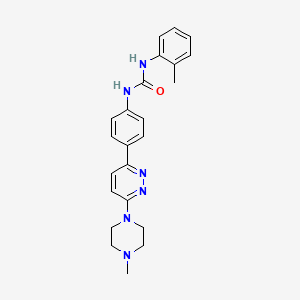
1,2,5-Dithiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Dithiazepane is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Mecanismo De Acción
Target of Action
It’s worth noting that the compound belongs to a class of seven-membered heterocycles, which are known to exhibit various biological activities .
Mode of Action
It has been suggested that the compound may interact with its targets through intermolecular hydrogen bonds . The compound forms head-to-head cyclic dimers between two carboxylic groups, and these dimers contribute to the aggregation of layers and stacks due to diverse H⋯H and S⋯H contacts .
Biochemical Pathways
It’s important to note that the regulation of metabolic pathways is a complex process that involves the control of the flux of metabolites to ensure that the output of the pathways meets biological demand .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound. They can be calculated using various online tools .
Result of Action
It has been found that 1,2,5-dithiazepane and its derivatives exhibit fungicidal activity against microscopic fungi .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,5-Dithiazepane can be synthesized through several methods, including:
Recyclization Reactions: One common method involves the recyclization of smaller ring compounds.
Multicomponent Heterocyclization Reactions: Another approach involves the multicomponent condensation of primary amines with formaldehyde and ethane-1,2-dithiol.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes. The choice of method depends on factors such as yield, cost, and the desired purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.
Análisis De Reacciones Químicas
1,2,5-Dithiazepane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiol derivatives.
Aplicaciones Científicas De Investigación
1,2,5-Dithiazepane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique ring structure and functional groups make it a potential candidate for drug development.
Materials Science: this compound derivatives are explored for their potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Catalysis: The compound and its derivatives can act as catalysts in various chemical reactions, including polymerization and organic transformations.
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
1,2,5-dithiazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2/c1-3-6-7-4-2-5-1/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZPWKIAEIOFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98354-47-3 |
Source


|
| Record name | 1,2,5-dithiazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2963495.png)
![N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2963496.png)

![2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol](/img/structure/B2963503.png)
![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2963505.png)


![N-[2-Chloro-5-(2-chloropropanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2963508.png)

![5-Ethyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2963510.png)
